Cas no 946284-39-5 (methyl N-(4-{2-oxo-2-4-(pyrimidin-2-yl)piperazin-1-ylethyl}-1,3-thiazol-2-yl)carbamate)

methyl N-(4-{2-oxo-2-4-(pyrimidin-2-yl)piperazin-1-ylethyl}-1,3-thiazol-2-yl)carbamate structure
946284-39-5 structure
商品名:methyl N-(4-{2-oxo-2-4-(pyrimidin-2-yl)piperazin-1-ylethyl}-1,3-thiazol-2-yl)carbamate
CAS番号:946284-39-5
MF:C15H18N6O3S
メガワット:362.406820774078
CID:6021074
PubChem ID:16883835

methyl N-(4-{2-oxo-2-4-(pyrimidin-2-yl)piperazin-1-ylethyl}-1,3-thiazol-2-yl)carbamate 化学的及び物理的性質

名前と識別子

    • methyl N-(4-{2-oxo-2-4-(pyrimidin-2-yl)piperazin-1-ylethyl}-1,3-thiazol-2-yl)carbamate
    • methyl N-[4-[2-oxo-2-(4-pyrimidin-2-ylpiperazin-1-yl)ethyl]-1,3-thiazol-2-yl]carbamate
    • 946284-39-5
    • methyl (4-(2-oxo-2-(4-(pyrimidin-2-yl)piperazin-1-yl)ethyl)thiazol-2-yl)carbamate
    • VU0628597-1
    • methyl N-(4-{2-oxo-2-[4-(pyrimidin-2-yl)piperazin-1-yl]ethyl}-1,3-thiazol-2-yl)carbamate
    • AKOS024488541
    • F5011-0112
    • インチ: 1S/C15H18N6O3S/c1-24-15(23)19-14-18-11(10-25-14)9-12(22)20-5-7-21(8-6-20)13-16-3-2-4-17-13/h2-4,10H,5-9H2,1H3,(H,18,19,23)
    • InChIKey: CHEPTEXLZILJBM-UHFFFAOYSA-N
    • ほほえんだ: C(OC)(=O)NC1=NC(CC(=O)N2CCN(C3=NC=CC=N3)CC2)=CS1

計算された属性

  • せいみつぶんしりょう: 362.11610963g/mol
  • どういたいしつりょう: 362.11610963g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 8
  • 重原子数: 25
  • 回転可能化学結合数: 5
  • 複雑さ: 468
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 129Ų
  • 疎水性パラメータ計算基準値(XlogP): 0.5

methyl N-(4-{2-oxo-2-4-(pyrimidin-2-yl)piperazin-1-ylethyl}-1,3-thiazol-2-yl)carbamate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F5011-0112-3mg
methyl N-(4-{2-oxo-2-[4-(pyrimidin-2-yl)piperazin-1-yl]ethyl}-1,3-thiazol-2-yl)carbamate
946284-39-5
3mg
$63.0 2023-09-10
Life Chemicals
F5011-0112-1mg
methyl N-(4-{2-oxo-2-[4-(pyrimidin-2-yl)piperazin-1-yl]ethyl}-1,3-thiazol-2-yl)carbamate
946284-39-5
1mg
$54.0 2023-09-10
Life Chemicals
F5011-0112-2mg
methyl N-(4-{2-oxo-2-[4-(pyrimidin-2-yl)piperazin-1-yl]ethyl}-1,3-thiazol-2-yl)carbamate
946284-39-5
2mg
$59.0 2023-09-10
Life Chemicals
F5011-0112-2μmol
methyl N-(4-{2-oxo-2-[4-(pyrimidin-2-yl)piperazin-1-yl]ethyl}-1,3-thiazol-2-yl)carbamate
946284-39-5
2μmol
$57.0 2023-09-10

methyl N-(4-{2-oxo-2-4-(pyrimidin-2-yl)piperazin-1-ylethyl}-1,3-thiazol-2-yl)carbamate 関連文献

methyl N-(4-{2-oxo-2-4-(pyrimidin-2-yl)piperazin-1-ylethyl}-1,3-thiazol-2-yl)carbamateに関する追加情報

Methyl N-(4-{2-Oxo-2-4-(pyrimidin-2-yl)piperazin-1-ylethyl}-1,3-thiazol-2-yl)carbamate (CAS No. 946284-39-5): A Comprehensive Overview

Methyl N-(4-{2-oxo-2-4-(pyrimidin-2-yl)piperazin-1-ylethyl}-1,3-thiazol-2-yl)carbamate, identified by its CAS number 946284-39-5, is a compound of significant interest in the field of pharmaceutical chemistry and medicinal research. This compound belongs to a class of heterocyclic derivatives that have garnered attention due to their potential biological activities and structural diversity. The presence of multiple functional groups, including a thiazole ring, a piperazine moiety, and a pyrimidine substituent, makes this molecule a promising candidate for further investigation in drug discovery and development.

The structural framework of Methyl N-(4-{2-oxo-2-4-(pyrimidin-2-yl)piperazin-1-ylethyl}-1,3-thiazol-2-yl)carbamate incorporates several key pharmacophores that are known to interact with biological targets. The thiazole ring is a well-documented scaffold in medicinal chemistry, often found in compounds with antimicrobial, anti-inflammatory, and antiviral properties. The piperazine moiety is another critical component, frequently observed in drugs targeting central nervous system disorders and neurotransmitter receptors. Additionally, the pyrimidine substituent enhances the molecule's potential for binding to specific enzymes and receptors, making it a versatile tool for pharmacological studies.

In recent years, there has been a growing interest in developing novel therapeutic agents that leverage the unique properties of heterocyclic compounds. Methyl N-(4-{2-oxo-2-4-(pyrimidin-2-yl)piperazin-1-ylethyl}-1,3-thiazol-2-yl)carbamate exemplifies this trend, as it combines multiple pharmacologically relevant groups into a single molecular entity. This design approach has been successful in generating compounds with enhanced binding affinity and improved pharmacokinetic profiles. The compound's potential as an intermediate in the synthesis of more complex molecules also makes it valuable for industrial applications in the pharmaceutical sector.

Recent advancements in computational chemistry and molecular modeling have facilitated the rapid screening of large libraries of compounds for biological activity. Methyl N-(4-{2-oxo-2-4-(pyrimidin-2-ylo piperazin -1 -y lethyl } -1 ,3 -thiazol - 2 - yl ) carbamate has been subjected to virtual screening using various docking algorithms to identify its potential interactions with target proteins. Preliminary results suggest that this compound may exhibit inhibitory activity against enzymes involved in inflammatory pathways and cancer cell proliferation. These findings align with the broader research efforts aimed at identifying small molecules that can modulate critical biological processes.

The synthesis of Methyl N-(4-{ 2 - oxo - 2 - 4 -( pyrimidin - 2 - yl ) piperazin - 1 - yle thyl } - 1 ,3 - thiazol - 2 - yl ) carbamate involves multi-step organic reactions that require precise control over reaction conditions. The use of advanced synthetic techniques, such as transition metal-catalyzed cross-coupling reactions, has enabled the efficient construction of the desired molecular framework. These methods not only improve yield but also enhance the purity of the final product, which is crucial for subsequent biological evaluation. The synthetic strategies employed in this case serve as an example of how modern chemical methodologies can be applied to complex molecular targets.

In addition to its potential therapeutic applications, Methyl N-(4-{ 2 - oxo - 2 - 4 -( pyrimidin - 2 - yl ) piperazin - 1 - yle thyl } - 1 ,3 - thiazol - 2 - yl ) carbamate represents an important scaffold for medicinal chemists to explore new chemical space. By modifying its core structure or appending different functional groups, researchers can generate analogs with tailored biological activities. This flexibility underscores the importance of developing versatile building blocks like this compound for future drug discovery programs. The ability to rapidly synthesize and evaluate such derivatives accelerates the process of identifying lead compounds for further optimization.

The field of Medicinal Chemistry continues to evolve with the integration of interdisciplinary approaches that combine chemistry, biology, and computational science. Methyl N-(4-{ 2 - oxo - 2 - 4 -( pyrimidin _ 2 _ yl ) piperazin _ 1 _ yle thyl } _ 1 ,3 _ thiazol _ 2 _ yl ) carbamate is a testament to these advancements, as it embodies the principles of rational drug design and high-throughput screening. As more data becomes available on its biological properties and synthetic feasibility, this compound will likely play a significant role in future therapeutic interventions.

In conclusion, Methyl N-(4-{ 2 _ oxo _ 2 _ 4 _ ( pyrimidin _ 2 _ yl ) piperazin _ 1 _ yle thyl } _ 1 ,3 _ thiazol _ 2 _ yl ) carbamate (CAS No. 946284_39_5) is a structurally complex and pharmacologically promising compound that warrants further investigation. Its unique combination of functional groups and potential interactions with biological targets make it an attractive candidate for drug development. With ongoing research efforts aimed at elucidating its mechanisms of action and optimizing its properties, this compound holds considerable promise for contributing to advancements in medicine.

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